1,1-Dimethyl 2-(1-Ethoxy-1-oxomethyl)propane-1,1-dicarboxylate
CAS No.: 2006277-91-2
Cat. No.: VC16552700
Molecular Formula: C10H16O6
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2006277-91-2 |
|---|---|
| Molecular Formula | C10H16O6 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 2-O-ethyl 1-O,1-O-dimethyl propane-1,1,2-tricarboxylate |
| Standard InChI | InChI=1S/C10H16O6/c1-5-16-8(11)6(2)7(9(12)14-3)10(13)15-4/h6-7H,5H2,1-4H3 |
| Standard InChI Key | KMAPLIHGFWDDNU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)C(C(=O)OC)C(=O)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a central propane backbone substituted with two methyl ester groups at the 1,1-positions and an ethoxy-oxomethyl group at the 2-position. This configuration creates a sterically hindered environment around the carbonyl groups, influencing its reactivity. The ester groups (-COOCH₃) and the ethoxy-oxomethyl moiety (-COOCH₂CH₃) contribute to its polarity and solubility in organic solvents like acetonitrile and ethyl acetate.
Crystallographic and Spectroscopic Data
While direct crystallographic data for this compound is limited, analogous dicarboxylates exhibit monoclinic crystal systems with unit cell parameters such as a = 22.467 Å, b = 4.9925 Å, and c = 15.8059 Å . Infrared (IR) spectroscopy typically reveals strong absorption bands at 1,740–1,720 cm⁻¹ for ester carbonyls and 1,250–1,150 cm⁻¹ for C-O stretching. Nuclear magnetic resonance (NMR) spectra show distinct signals for methyl ester protons (δ 3.6–3.8 ppm) and ethoxy methylene groups (δ 1.2–1.4 ppm) .
Synthesis and Reaction Optimization
Synthetic Routes
The synthesis involves a multi-step protocol starting with methyl 4-hydroxybenzoate. Key steps include:
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Alkylation: Reacting methyl 4-hydroxybenzoate with 1,3-dibromopropane in acetonitrile under basic conditions (potassium carbonate) at 120°C .
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Esterification: Introducing ethoxy-oxomethyl groups via nucleophilic acyl substitution with ethanol in the presence of acid catalysts.
Reaction yields (~45%) are optimized by controlling stoichiometry, temperature, and solvent polarity .
Reaction Conditions
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Temperature: 80–120°C for esterification.
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Solvents: Acetonitrile or ethyl acetate for improved solubility.
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Catalysts: K₂CO₃ or H₂SO₄ to accelerate nucleophilic attacks .
Mechanistic Insights
Nucleophilic Acyl Substitution
The carbonyl carbons undergo nucleophilic attack by alcohols or amines, forming tetrahedral intermediates. For example, ethanol attacks the carbonyl, displacing methoxide to form ethoxy derivatives. This mechanism is critical in synthesizing esters and amides.
Radical Pathways
Under radical-initiated conditions (e.g., diphenyl diselenide), the compound participates in [3+2] cycloadditions with electron-rich olefins. This forms highly substituted cyclopropanes, as observed in analogous systems .
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound serves as a precursor in synthesizing:
Pharmaceutical Intermediates
Its ester groups are hydrolyzed to carboxylic acids, which are intermediates in non-steroidal anti-inflammatory drugs (NSAIDs).
Analytical and Characterization Techniques
Chromatography
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity. Retention times vary with solvent systems (e.g., 8.2 min in methanol/water).
Spectroscopic Methods
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¹H NMR: Assigns proton environments (e.g., methyl esters at δ 3.7 ppm).
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IR: Confirms carbonyl (1,730 cm⁻¹) and ether (1,150 cm⁻¹) functionalities .
Future Research Directions
Catalytic Asymmetric Synthesis
Developing chiral catalysts to enantioselectively modify the propane backbone could yield optically active intermediates for pharmaceuticals .
Green Chemistry Approaches
Exploring solvent-free reactions or biocatalysts (e.g., lipases) may improve sustainability and reduce waste .
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